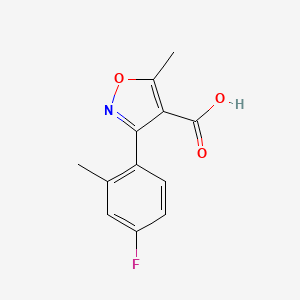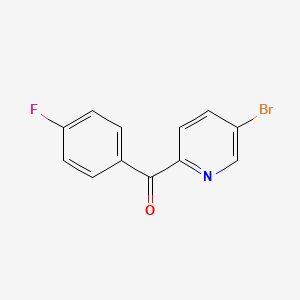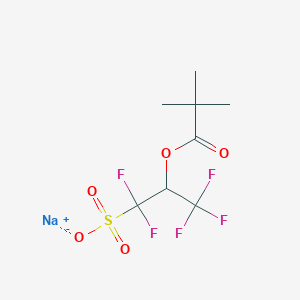
Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate: is a chemical compound with the molecular formula C8H12F5NaO5S. It is known for its unique structure, which includes a pentafluoropropane backbone and a pivaloyloxy group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate typically involves the reaction of 1,1,3,3,3-pentafluoro-2-hydroxypropane with pivaloyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: : Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pivaloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide product.
Hydrolysis: The major products are pivalic acid and 1,1,3,3,3-pentafluoropropanol.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique electronic properties.
Synthesis: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine
Drug Development: Researchers explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Biochemical Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industry
Mechanism of Action
The mechanism by which Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate exerts its effects involves its ability to interact with various molecular targets. The pivaloyloxy group can undergo hydrolysis, releasing pivalic acid, which can then participate in further chemical reactions. The pentafluoropropane backbone provides unique electronic properties that influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropanesulfonate: This compound has a similar backbone but lacks the pivaloyloxy group, making it less reactive in certain substitution reactions.
2-(Fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene: This compound shares the pentafluoropropane structure but has different functional groups, leading to different chemical properties and applications.
Uniqueness: : Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate is unique due to the presence of both the pentafluoropropane backbone and the pivaloyloxy group. This combination imparts distinctive reactivity and electronic properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C8H10F5NaO5S |
|---|---|
Molecular Weight |
336.21 g/mol |
IUPAC Name |
sodium;2-(2,2-dimethylpropanoyloxy)-1,1,3,3,3-pentafluoropropane-1-sulfonate |
InChI |
InChI=1S/C8H11F5O5S.Na/c1-6(2,3)5(14)18-4(7(9,10)11)8(12,13)19(15,16)17;/h4H,1-3H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
QGMGRMGWWNYVQI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)OC(C(F)(F)F)C(F)(F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13685943.png)
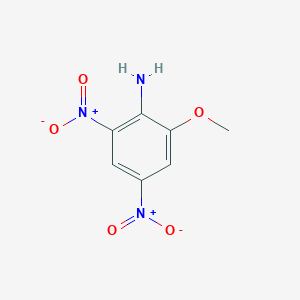
![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)
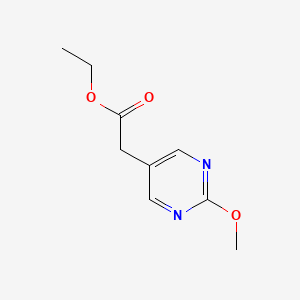
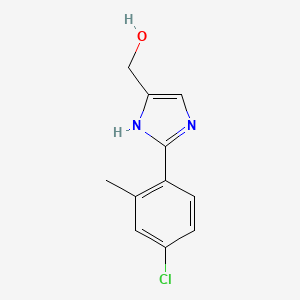
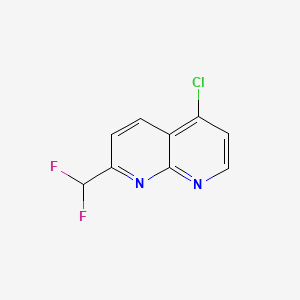
![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)

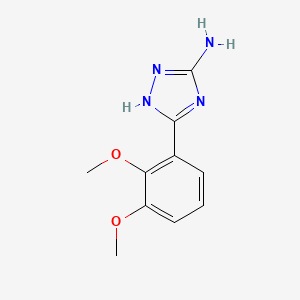
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)
